4-Oxostibanylbenzenesulfonamide
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Overview
Description
4-Oxostibanylbenzenesulfonamide is an organometallic compound with the molecular formula C6H6NO3SSb. This compound contains antimony, a metalloid, and is characterized by the presence of a sulfonamide group attached to a benzene ring, along with an oxo group bonded to antimony .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Oxostibanylbenzenesulfonamide typically involves the reaction of benzenesulfonamide with antimony pentachloride (SbCl5) in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations, such as the use of industrial reactors and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Oxostibanylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-Oxostibanylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other organometallic compounds .
Mechanism of Action
The mechanism of action of 4-Oxostibanylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The pathways involved in its mechanism of action include disruption of metabolic processes and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the antimony and oxo groups.
4-Aminobenzenesulfonamide: Contains an amino group instead of the oxo group.
Sulfanilamide: A well-known sulfonamide antibiotic
Uniqueness
4-Oxostibanylbenzenesulfonamide is unique due to the presence of antimony, which imparts distinct chemical and biological properties. The combination of the sulfonamide group with the oxo-antimony moiety makes it a versatile compound for various applications .
Properties
CAS No. |
5463-37-6 |
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Molecular Formula |
C6H6NO3SSb |
Molecular Weight |
293.94 g/mol |
IUPAC Name |
4-oxostibanylbenzenesulfonamide |
InChI |
InChI=1S/C6H6NO2S.O.Sb/c7-10(8,9)6-4-2-1-3-5-6;;/h2-5H,(H2,7,8,9);; |
InChI Key |
LHSXEAXFDMDHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)[Sb]=O |
Origin of Product |
United States |
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